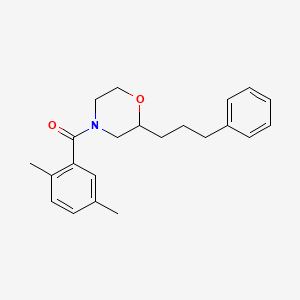
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine, also known as DPH, is a chemical compound that belongs to the family of morpholine derivatives. This compound has been extensively studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine is not fully understood. However, it has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. The binding of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has also been shown to reduce the activity of nociceptive neurons, leading to its analgesic effects. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a valuable tool to study the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has a long half-life, which allows for prolonged exposure to the sigma-1 receptor. However, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has several limitations for lab experiments. It has poor water solubility, which makes it difficult to administer in vivo. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. One direction is to further elucidate the mechanism of action of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine at the molecular level. Another direction is to develop more potent and selective sigma-1 receptor agonists based on the structure of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine could be further studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine could be studied for its potential use as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethylbenzoyl chloride with 3-phenylpropanol in the presence of a base to form the intermediate 2-(3-phenylpropyl)benzoyl chloride. The second step involves the reaction of the intermediate with morpholine in the presence of a base to form 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. The purity of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been used as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17-11-12-18(2)21(15-17)22(24)23-13-14-25-20(16-23)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,20H,6,9-10,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGGNMJRUSXJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)
![4-benzyl-5-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440272.png)
![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5440273.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxypyridin-3-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440293.png)
![N-(3-chloro-4-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5440297.png)

![(4S)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5440324.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)nicotinamide](/img/structure/B5440328.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-phenylbutanamide dihydrochloride](/img/structure/B5440340.png)
![N-(4-{[(2,2-dimethyl-1,3-benzodioxol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5440344.png)
![N-{3-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B5440352.png)